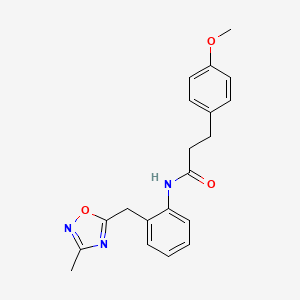

3-(4-methoxyphenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(4-methoxyphenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide" is a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, which is a core structure for various pharmacologically active compounds. The methoxyphenyl group suggests potential for interaction with biological targets, while the oxadiazole moiety is a common feature in molecules with diverse biological activities.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized by incorporating different moieties such as semicarbazide, thiosemicarbazide, and oxadiazole, among others, and confirmed by spectroscopic methods including IR, NMR, and mass spectrometry . Similarly, the synthesis of oxadiazole derivatives has been achieved through cyclization reactions starting from hydrazide precursors . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,2,4-oxadiazole ring, which can influence the overall conformation and electronic distribution of the molecule. For example, the oxadiazole ring has been found to form a small dihedral angle with adjacent phenyl rings, affecting the planarity of the molecule . This structural feature is likely to be present in the compound of interest, given its oxadiazole component.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, particularly at functional groups attached to the oxadiazole ring. The methoxy group may participate in demethylation or substitution reactions, while the amide linkage could be involved in hydrolysis or condensation reactions. The specific reactivity of the compound would depend on the substituents and the overall molecular context.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and oxygen in the oxadiazole ring and the methoxy group can affect properties like solubility, melting point, and chemical stability. The electronic properties of the oxadiazole ring can also impact the compound's reactivity and interaction with biological targets .

Relevant Case Studies

The antioxidant and anticancer activities of related compounds have been evaluated, with some derivatives showing significant activity against human glioblastoma and breast cancer cell lines . The structure-activity relationships of these compounds have been explored, providing insights into the features that contribute to their biological effects. Although the specific compound has not been studied, these case studies suggest potential areas of application for further research.

properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-14-21-20(26-23-14)13-16-5-3-4-6-18(16)22-19(24)12-9-15-7-10-17(25-2)11-8-15/h3-8,10-11H,9,12-13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCNUTPCZWXCGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3020644.png)

![Methyl 1-[2-(3-methylphenoxy)acetyl]indole-3-carboxylate](/img/structure/B3020648.png)

![2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide](/img/structure/B3020654.png)

![3-((5-(sec-butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3020658.png)

![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B3020663.png)

![2-[(4-Chlorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3020664.png)